Decenpicrin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decenpicrin A is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is a member of the sesquiterpene lactones, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decenpicrin A typically involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the core lactone structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Decenpicrin A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms, potentially altering its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed under controlled conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. These products can include a range of derivatives with different functional groups and biological activities.
Scientific Research Applications
Decenpicrin A has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: this compound has shown potential as an antimicrobial and anti-inflammatory agent, making it a subject of interest in biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Decenpicrin A involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with key signaling molecules and pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Artemisinin: Known for its antimalarial properties.
Parthenolide: Recognized for its anti-inflammatory and anticancer activities.
Costunolide: Another sesquiterpene lactone with potential therapeutic applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c1-2-13-14-6-7-30-21(29)15(14)10-31-22(13)34-23-19(18(27)17(26)16(9-24)32-23)33-20(28)11-4-3-5-12(25)8-11/h2-5,8,10,13-14,16-19,22-27H,1,6-7,9H2/t13-,14+,16-,17-,18+,19-,22+,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTWPFBRVJRSRZ-RUNRASHISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.